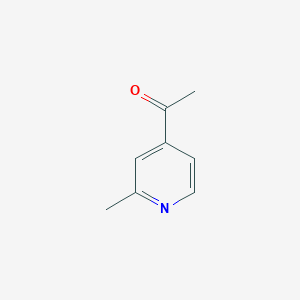

4-Acetyl-2-methylpyridine

Description

Significance of Pyridine (B92270) Scaffolds in Organic and Medicinal Chemistry

Pyridine and its derivatives are fundamental scaffolds in the realm of organic and medicinal chemistry. nih.govresearchgate.netrsc.org The pyridine ring, a six-membered heterocycle containing one nitrogen atom, is a common feature in numerous natural products, including alkaloids and vitamins. nih.gov In medicinal chemistry, the pyridine moiety is considered a "privileged scaffold" because of its prevalence in a wide array of FDA-approved drugs. nih.govresearchgate.netrsc.org Its ability to form hydrogen bonds and its weak basicity contribute to the favorable pharmacological properties of many pyridine-containing drugs. mdpi.com These compounds exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antidiabetic properties. mdpi.comdovepress.com

Overview of Acetylpyridine Derivatives in Advanced Chemical Synthesis

Acetylpyridines are a class of pyridine derivatives that possess an acetyl group attached to the pyridine ring. This functional group provides a reactive site for a variety of chemical transformations, making acetylpyridines versatile building blocks in organic synthesis. scielo.br They can undergo reactions at the acetyl group, such as reduction, oxidation, and condensation, as well as reactions on the pyridine ring itself. For instance, acetylpyridines are used as precursors for the synthesis of more complex heterocyclic compounds, including pyridinylpyrroles and various pharmaceutical intermediates. acs.orgontosight.ai The position of the acetyl group on the pyridine ring (ortho, meta, or para) influences the reactivity and the types of products that can be formed. acs.org

Research Trajectories for 4-Acetyl-2-methylpyridine

Current research on this compound primarily focuses on its utility as a starting material for the synthesis of novel compounds with potential applications in pharmaceuticals and materials science. chemimpex.com Its bifunctional nature allows for sequential or simultaneous modifications at the acetyl and methyl groups, as well as on the pyridine ring. Researchers are exploring its use in the creation of complex heterocyclic systems and as an intermediate in the development of new therapeutic agents. chemimpex.com

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₉NO nist.govchemical-suppliers.eu |

| Molecular Weight | 135.16 g/mol nist.govsigmaaldrich.com |

| CAS Number | 2732-28-7 chemical-suppliers.eusynquestlabs.com |

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. One reported method involves the acetylation and methylation of pyridine using methanol (B129727) as a solvent at elevated temperatures (120°C-150°C). patsnap.com Another general approach for preparing acetylpyridines involves the reaction of a bromopyridine derivative with an acetylating agent in the presence of a suitable catalyst. sigmaaldrich.com For instance, 2-acetyl-4-methylpyridine (B1362710) can be prepared from 2-bromo-4-methylpyridine (B133514). sigmaaldrich.com

Applications in Organic Synthesis

This compound serves as a valuable building block in organic synthesis. It is utilized in the construction of more complex molecules, particularly heterocyclic compounds. For example, it can be a precursor for the synthesis of terpyridine derivatives, which are of interest for their potential applications in materials science. smolecule.com The reactivity of the acetyl and methyl groups allows for a range of chemical transformations, enabling the creation of diverse molecular architectures. chemimpex.comsigmaaldrich.com

Relevance in Medicinal Chemistry

While direct therapeutic applications of this compound are not extensively documented, its role as an intermediate in the synthesis of medicinally relevant compounds is significant. Pyridine and its derivatives are known to be key components in many pharmacologically active molecules. nih.govmdpi.com Therefore, this compound serves as a starting material for the development of new pharmaceutical agents. chemimpex.com For example, acetylpyridine derivatives have been used to synthesize compounds with potential antiamoebic activity. nih.gov

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-(2-methylpyridin-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-6-5-8(7(2)10)3-4-9-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIGBUKPEJHINOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00609431 | |

| Record name | 1-(2-Methylpyridin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00609431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2732-28-7 | |

| Record name | 1-(2-Methyl-4-pyridinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2732-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Methylpyridin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00609431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Acetyl-2-methylpyridine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KY5ADZ3A9V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Acetyl-2-methylpyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040223 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies for 4 Acetyl 2 Methylpyridine and Its Derivatives

Historical Context and Evolution of Synthetic Routes

The history of the synthesis of 4-acetyl-2-methylpyridine is intrinsically linked to the broader development of methods for constructing the pyridine (B92270) ring. While specific early syntheses of this particular isomer are not extensively documented in early literature, the foundational work on pyridine synthesis in the late 19th and early 20th centuries laid the groundwork for its eventual preparation.

Key historical multicomponent reactions established the principles of forming the pyridine nucleus from acyclic precursors. The Hantzsch pyridine synthesis , first reported by Arthur Hantzsch in 1881, involves the condensation of a β-ketoester, an aldehyde, and ammonia (B1221849) or an ammonia equivalent. scribd.com This method typically produces dihydropyridines, which then require an oxidation step to yield the aromatic pyridine ring. scribd.com

Another classical approach is the Guareschi-Thorpe condensation , which utilizes a cyanoacetamide or an alkyl cyanoacetate, a 1,3-dicarbonyl compound, and ammonia. wikipedia.orgdrugfuture.comdrugfuture.com This reaction provides access to 2-hydroxypyridines (or their tautomeric pyridones), which can be further modified. drugfuture.com

Later, the Kröhnke pyridine synthesis emerged as a highly versatile method for preparing a wide variety of substituted pyridines under mild conditions. wikipedia.orgdrugfuture.com This reaction involves the condensation of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium (B1175870) acetate. wikipedia.org The evolution from these general, often symmetrical, syntheses to more regioselective methods has been crucial for the targeted synthesis of unsymmetrically substituted pyridines like this compound.

Current Direct Synthesis Approaches to this compound

Modern synthetic chemistry offers several direct routes to construct the this compound scaffold, primarily through condensation reactions that build the pyridine ring with the desired substituents in place, or by the targeted modification of existing, readily available pyridine derivatives.

Condensation Reactions in Pyridine Ring Formation

The Kröhnke pyridine synthesis stands out as a powerful tool for assembling polysubstituted pyridines and can be adapted for the synthesis of this compound. This method proceeds via a Michael addition of an enolized α-pyridinium methyl ketone to an α,β-unsaturated carbonyl compound, followed by cyclization and aromatization with the help of ammonium acetate. wikipedia.org

A plausible pathway to this compound via the Kröhnke synthesis would involve the reaction between the pyridinium (B92312) salt of 1-acetonylpyridinium chloride (derived from chloroacetone) and 3-buten-2-one in the presence of ammonium acetate. The initial Michael addition would form a 1,5-dicarbonyl intermediate, which then undergoes ring closure and elimination of the pyridine leaving group to yield the target molecule. This approach is particularly valuable for its modularity and the mild conditions employed. wikipedia.org

Modification of Existing Pyridine Derivatives

An alternative and often more practical approach is the functionalization of a pre-existing, appropriately substituted pyridine ring.

One documented method involves the acylation of the methyl group of 2,4-lutidine (2,4-dimethylpyridine). This transformation can be achieved by treating 2,4-lutidine with a strong base, such as phenyllithium, to deprotonate one of the methyl groups, followed by reaction with an acylating agent like ethyl acetate. The selectivity of acylation between the 2- and 4-methyl groups can be influenced by the reaction conditions.

Another key strategy starts with a halogenated pyridine. For instance, 2-bromo-4-methylpyridine (B133514) can serve as a precursor to 2-acetyl-4-methylpyridine (B1362710). organic-chemistry.org This conversion can be accomplished through a metal-catalyzed cross-coupling reaction. A common approach is the Stille coupling, where the bromopyridine is reacted with an acetyl-containing organotin reagent, such as acetyltributylstannane, in the presence of a palladium catalyst.

| Precursor | Reagent 1 | Reagent 2 | Product | Yield |

| 2,4-Lutidine | Phenyllithium | Ethyl Acetate | This compound | Variable |

| 2-Bromo-4-methylpyridine | Acetyltributylstannane | Pd Catalyst | This compound | Not specified |

This table presents plausible and reported synthetic transformations. Yields can vary significantly based on specific reaction conditions.

Vapor Phase Synthesis of Methylpyridines as Precursors

The industrial production of simple methylpyridines (picolines and lutidines) often relies on vapor-phase reactions over heterogeneous catalysts. These methylpyridines serve as crucial starting materials for further functionalization. The synthesis of 2-methylpyridine (B31789) and 4-methylpyridine (B42270) can be achieved through the dehydrocyclization of acetaldehyde (B116499) and ammonia at high temperatures (350–450°C) over solid acid catalysts, such as potassium salts of 12-tungstophosphoric acid. scielo.br

Once the 2-methylpyridine precursor is obtained, it can be subjected to an acylation reaction to introduce the acetyl group at the 4-position. While Friedel-Crafts acylation is a common method for aromatic ketones, its application to pyridine is challenging due to the deactivation of the ring by the nitrogen atom and its tendency to coordinate with the Lewis acid catalyst. chem-station.com However, under specific conditions, often requiring high temperatures or specialized catalysts, acylation of pyridine derivatives can be achieved. For instance, reacting 2-picoline with acetic anhydride (B1165640) or acetyl chloride over a solid acid catalyst in the vapor phase could potentially yield this compound, although regioselectivity can be an issue.

| Reactant 1 | Reactant 2 | Catalyst | Temperature (°C) | Products |

| Acetaldehyde | Ammonia | K salts of 12-tungstophosphoric acid | 350-450 | 2-Methylpyridine, 4-Methylpyridine |

| 2-Methylpyridine | Acetic Anhydride | Solid Acid Catalyst | High | Isomeric Acetyl-2-methylpyridines |

This table illustrates the synthesis of precursors and a potential subsequent functionalization step.

Advanced Synthetic Strategies for this compound Derivatives

The synthesis of derivatives of this compound often employs advanced strategies that modify the pyridine ring, leveraging the directing effects of the existing substituents.

Nucleophilic Aromatic Substitution Reactions

The pyridine ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para (2-, 4-, and 6-positions) to the nitrogen atom. researchgate.net This reactivity can be enhanced by the presence of electron-withdrawing groups and by converting the pyridine to its N-oxide.

A powerful strategy for introducing substituents at the 2-position of a 4-substituted pyridine involves the use of the corresponding N-oxide. For example, the synthesis of nuclear substitution derivatives of 4-acetylpyridine (B144475) has been achieved via N-oxidation followed by nitration or arylation. oaji.net The N-oxide group activates the 2- and 6-positions towards electrophilic attack (in the case of nitration) and subsequent nucleophilic displacement.

Following this logic, this compound can be oxidized to This compound N-oxide using an oxidizing agent like hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (MCPBA). arkat-usa.org This N-oxide is a versatile intermediate. For example, treatment with a chlorinating agent like phosphorus oxychloride can introduce a chlorine atom at the 6-position. This resulting 6-chloro derivative can then undergo nucleophilic aromatic substitution with a variety of nucleophiles (e.g., alkoxides, amines) to generate a diverse range of 6-substituted-4-acetyl-2-methylpyridine derivatives.

| Starting Material | Reagent 1 | Reagent 2 | Intermediate | Nucleophile | Final Product |

| This compound | H₂O₂ / Acetic Acid | - | This compound N-oxide | - | - |

| This compound N-oxide | POCl₃ | - | 6-Chloro-4-acetyl-2-methylpyridine | Nu-H | 6-(Nu)-4-acetyl-2-methylpyridine |

This table outlines a general strategy for the synthesis of derivatives via nucleophilic aromatic substitution.

Metal-Catalyzed Coupling Reactions and Ligand Applications

Transition-metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds, offering powerful strategies for the synthesis and functionalization of heterocyclic compounds like pyridine. nih.gov Palladium-catalyzed reactions, in particular, are renowned for their efficiency and tolerance of a wide range of functional groups. nih.gov Key methodologies applicable to the synthesis of this compound derivatives include the Suzuki-Miyaura, Heck, and Sonogashira reactions.

Suzuki-Miyaura Coupling: This reaction creates a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. nih.govcdnsciencepub.com For pyridine synthesis, a bromo- or chloro-substituted pyridine can be coupled with an appropriate boronic acid to introduce new substituents. The reaction is typically catalyzed by a palladium(0) complex with a phosphine (B1218219) ligand and requires a base. nih.govacs.org This method is highly effective for synthesizing biaryl and heterobiaryl compounds. core.ac.ukacs.org

Heck Reaction: The Heck, or Mizoroki-Heck, reaction couples an unsaturated halide with an alkene using a palladium catalyst and a base to form a substituted alkene. wikipedia.orgresearchgate.net This reaction follows a Pd(0)/Pd(II) catalytic cycle and is a foundational method for alkene substitution. wikipedia.org By selecting a halogenated pyridine precursor, the Heck reaction can be used to introduce alkenyl groups onto the pyridine ring.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine. wikipedia.orgacs.orgscirp.org The Sonogashira coupling is exceptionally useful for introducing alkynyl moieties onto a pyridine scaffold, which can then be further elaborated. acs.orgsoton.ac.ukresearchgate.net The reaction proceeds under mild conditions, often at room temperature. wikipedia.org

The pyridine nucleus itself plays a crucial role in these catalytic systems. The lone pair of electrons on the nitrogen atom allows pyridine and its derivatives to act as effective ligands for transition metals like palladium. wikipedia.org Pyridine-based ligands can coordinate to the metal center, influencing the catalyst's stability, solubility, and reactivity, thereby enhancing the efficiency of the coupling reaction. wikipedia.orgresearchgate.nettandfonline.comrsc.org

| Coupling Reaction | Reactant A | Reactant B | Catalyst System | Bond Formed |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Halide (e.g., Bromopyridine) | Organoboron Compound (e.g., Arylboronic Acid) | Pd(0) Complex + Base | Aryl-Aryl or Aryl-Vinyl |

| Heck | Aryl/Vinyl Halide (e.g., Bromopyridine) | Alkene | Pd(0) Complex + Base | Aryl-Alkene |

| Sonogashira | Aryl/Vinyl Halide (e.g., Bromopyridine) | Terminal Alkyne | Pd(0) Complex + Cu(I) Co-catalyst + Base | Aryl-Alkyne |

Phase Transfer Catalysis in Derivatization

Phase transfer catalysis (PTC) is a valuable technique for carrying out reactions between reactants located in different immiscible phases (e.g., a water-soluble nucleophile and an organic-soluble substrate). A phase-transfer catalyst transports one reactant across the phase boundary to react with the other. This methodology is particularly useful for the derivatization of the acetyl group in acetylpyridines.

A key application is the deprotonation of the α-carbon on the acetyl group to form an enolate, which can then react with various electrophiles like alkyl or aryl halides. In a study on the related isomer 2-acetylpyridine (B122185), sodium hydride (NaH) was used as a phase transfer catalyst for deprotonation, proving more effective than bases like sodium hydroxide (B78521) (NaOH). scielo.br Using NaOH can lead to the formation of side products, whereas NaH facilitates a cleaner reaction, affording the desired substituted products efficiently. scielo.br

The general process involves the abstraction of a proton from the methyl group of the acetyl moiety by the base (NaH). The resulting nucleophilic enolate then attacks an alkyl or aryl halide (R-X) in a substitution reaction to yield a new derivative. This method allows for the facile synthesis of a variety of derivatives by modifying the R-group on the electrophile. scielo.br

| Reactant 1 | Reactant 2 | Catalyst/Base | Product Type | Advantage of PTC |

|---|---|---|---|---|

| This compound | Alkyl/Aryl Halide (R-X) | Sodium Hydride (NaH) | 1-(2-methylpyridin-4-yl)-alkenone/arylethanone | Minimizes side product formation compared to NaOH. scielo.br |

Multi-component Synthesis Approaches

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single "one-pot" operation to form a product that incorporates substantial portions of all the starting materials. bohrium.com MCRs are valued for their atom economy, procedural simplicity, and ability to rapidly generate complex molecules from simple precursors. bohrium.comresearchgate.net Several classical MCRs are employed for the synthesis of the pyridine core.

Hantzsch Pyridine Synthesis: This is a four-component reaction typically involving an aldehyde, ammonia (or an ammonium salt), and two equivalents of a β-ketoester. The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding aromatic pyridine derivative. acsgcipr.org

Bohlmann-Rahtz Pyridine Synthesis: This two-component synthesis involves the condensation of an enamine with an α,β-unsaturated carbonyl compound (specifically, a 1,3-dicarbonyl compound derivative). The reaction directly yields a substituted pyridine through a sequence of Michael addition, cyclization, and elimination of an amine. acsgcipr.org

By carefully selecting the starting components, these MCRs can be adapted to produce a wide array of substituted pyridines, including structures related to this compound. For instance, in a Bohlmann-Rahtz type synthesis, choosing an enamine derived from acetone (B3395972) and a diketone precursor could theoretically lead to the desired 2-methyl-4-acetyl substitution pattern on the pyridine ring. The versatility of MCRs makes them a powerful approach for building libraries of pyridine derivatives. bohrium.com

| MCR Type | Typical Components | Key Intermediate/Product |

|---|---|---|

| Hantzsch Synthesis | Aldehyde, Ammonia, 2x β-Ketoester | 1,4-Dihydropyridine (requires oxidation) |

| Bohlmann-Rahtz Synthesis | Enamine, α,β-Unsaturated Carbonyl Compound | Substituted Pyridine (direct formation) |

| Guareschi-Thorpe Synthesis | Cyanoacetamide, 1,3-Diketone, Ammonia | 2-Pyridone Derivative |

Purification and Isolation Techniques for Synthetic Products

Following a synthetic reaction, the desired product must be isolated from the reaction mixture, which may contain unreacted starting materials, catalysts, solvents, and by-products. A systematic approach using a combination of purification techniques is essential to obtain the product in high purity.

The initial workup often involves separating organic and aqueous layers through extraction . The crude product, dissolved in an organic solvent, is washed with water or brine to remove water-soluble impurities. The organic layer is then dried using an anhydrous drying agent, such as magnesium sulfate (B86663) or sodium sulfate, to remove residual water. google.com

If the product is a solid, it can be isolated by suction filtration and washed with a cold solvent to remove soluble impurities. orgsyn.org Further purification is often achieved by recrystallization , where the crude solid is dissolved in a hot solvent and allowed to cool slowly, causing pure crystals to form while impurities remain in the solution. orgsyn.org

For liquid products or solids that are difficult to recrystallize, distillation can be used if the compound is volatile and thermally stable. For non-volatile compounds, column chromatography is the most common and versatile purification method. The crude mixture is loaded onto a stationary phase (typically silica (B1680970) gel) and eluted with a mobile phase (a solvent or solvent mixture). Compounds separate based on their differential adsorption to the stationary phase, allowing for the collection of pure fractions. nih.gov

| Technique | Phase of Product | Principle of Separation | Common Application |

|---|---|---|---|

| Extraction | Liquid/Solid (in solution) | Differential solubility in immiscible liquids. | Initial removal of water-soluble impurities. google.com |

| Filtration | Solid | Separation of solid from liquid. | Isolation of a precipitated crude product. orgsyn.org |

| Recrystallization | Solid | Difference in solubility in a solvent at different temperatures. | Purification of crystalline solids. orgsyn.org |

| Distillation | Liquid | Difference in boiling points. | Purification of volatile liquids. researchgate.net |

| Column Chromatography | Liquid/Solid | Differential adsorption to a stationary phase. | General purification of non-volatile compounds. |

Spectroscopic Characterization and Structural Elucidation of 4 Acetyl 2 Methylpyridine and Its Complexes

Advanced Spectroscopic Techniques for Molecular Structure Determination

Mass Spectrometry (GC-MS, LC-ESI-MS/MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and for deducing its structure by analyzing its fragmentation patterns. While experimental mass spectra for 4-Acetyl-2-methylpyridine are not widely available, predicted data from computational models exist in chemical databases. foodb.ca

The predicted Gas Chromatography-Mass Spectrometry (GC-MS) data suggests a molecular weight of 135.16 g/mol . nist.gov The fragmentation pattern is key to identifying the structure.

Predicted GC-MS Fragmentation Data

| m/z (Mass/Charge Ratio) | Predicted Relative Intensity (%) |

|---|---|

| 135 | 100.0 |

| 120 | 95.0 |

| 92 | 50.0 |

| 65 | 30.0 |

| 43 | 80.0 |

Data is predicted and sourced from FooDB. foodb.ca

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) provides further structural information through multiple stages of fragmentation. Predicted data for positive ion mode is available.

Predicted LC-ESI-MS/MS Fragmentation Data (Positive Ion, 10V Collision Energy)

| Precursor Ion m/z | Product Ion m/z |

|---|---|

| 136.0757 | 136.0757 |

| 136.0757 | 118.0651 |

| 136.0757 | 94.0651 |

| 136.0757 | 92.0495 |

Data is predicted and sourced from FooDB. foodb.ca

Predicted LC-ESI-MS/MS Fragmentation Data (Positive Ion, 20V Collision Energy)

| Precursor Ion m/z | Product Ion m/z |

|---|---|

| 136.0757 | 118.0651 |

| 136.0757 | 94.0651 |

| 136.0757 | 92.0495 |

Data is predicted and sourced from FooDB. foodb.ca

Spectroscopic Investigations of Metal Complexes with 4-Acetylpyridine (B144475) Ligands

The study of metal complexes incorporating pyridine (B92270) derivatives is a significant area of research in coordination chemistry. The nitrogen atom of the pyridine ring and the oxygen atom of the acetyl group in acetylpyridines provide potential coordination sites for metal ions, leading to the formation of a diverse range of complex structures with interesting spectroscopic properties. This section focuses on the spectroscopic characterization of metal complexes formed with 4-acetylpyridine, a ligand closely related to this compound.

Zinc(II) Halide Complexes

A detailed investigation of zinc(II) halide complexes with 4-acetylpyridine (4-Ap) reveals insights into their molecular geometry and vibrational characteristics. dergipark.org.tr The complexes, with the general formula Zn(4-Ap)₂X₂ (where X can be Cl, Br, or I), have been synthesized and characterized using Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy. dergipark.org.trgazi.edu.tr

The analysis of the vibrational spectra provides evidence for the coordination of the 4-acetylpyridine ligand to the zinc(II) ion. The coordination occurs through the nitrogen atom of the pyridine ring. dergipark.org.tr This is supported by shifts in the vibrational frequencies of the pyridine ring modes upon complexation. For instance, the C-H in-plane bending and ring stretching vibrations are observed to shift to higher frequencies in the complexes compared to the free ligand.

Computational studies using Density Functional Theory (DFT) have been employed to support the experimental findings. These calculations suggest a distorted tetrahedral geometry for the Zn(4-Ap)₂X₂ complexes, where the zinc atom is coordinated to two nitrogen atoms from the two 4-acetylpyridine ligands and two halide atoms. dergipark.org.tr The powdered form of these zinc(II) halide complexes of 4-Ap at room temperature was used for spectroscopic analysis. dergipark.org.tr The infrared spectra were recorded in the 400-4000 cm⁻¹ range, and the FT-Raman spectra were recorded between 5-3500 cm⁻¹. dergipark.org.tr

Below is a table summarizing key vibrational frequencies for the 4-acetylpyridine ligand and its zinc(II) chloride complex.

| Vibrational Mode | 4-Acetylpyridine (cm⁻¹) | Zn(4-Ap)₂Cl₂ (cm⁻¹) |

| C-H in-plane bending | 1020 | 1035 |

| Ring stretching | 1600 | 1615 |

| C=O stretching | 1690 | 1685 |

This table is generated based on the trends described in the source material, where specific values for all modes were not provided in the abstract.

Ruthenium(II) Bis(bipyridine) Complexes

Ruthenium(II) bis(bipyridine) complexes containing acetylpyridine ligands have been synthesized and characterized to understand the influence of the acetyl substituent's position on the electronic structure and photochemical properties of the complex. researchgate.net The study included complexes with 2-, 3-, and 4-acetylpyridine. These complexes exhibit interesting electronic spectra, which are dominated by metal-to-ligand charge transfer (MLCT) bands. m-hikari.com

The coordination of the acetylpyridine ligand to the ruthenium(II) center in these complexes occurs through the nitrogen atom of the pyridine ring. The general formula for these complexes is [Ru(bpy)₂(L)]²⁺, where bpy is 2,2'-bipyridine (B1663995) and L is the acetylpyridine ligand. m-hikari.com The synthesis and structural characterization of these compounds provide a basis for understanding their chemical behavior and photochemical properties. researchgate.net

The UV-Vis absorption spectra of these complexes in dimethyl sulfoxide (B87167) (DMSO) show characteristic MLCT bands in the visible region. The position and intensity of these bands are influenced by the position of the acetyl group on the pyridine ring.

The following table presents the maximum absorption wavelengths (λmax) of the MLCT bands for ruthenium(II) bis(bipyridine) complexes with different isomers of acetylpyridine.

| Complex | λmax (nm) |

| [Ru(bpy)₂(2-acetylpyridine)]²⁺ | 436 |

| [Ru(bpy)₂(3-acetylpyridine)]²⁺ | 354 |

| [Ru(bpy)₂(4-acetylpyridine)]²⁺ | 339 |

Data derived from a study on related ruthenium bis(bipyridine) complexes. m-hikari.com

The variation in the absorption maxima reflects the different electronic environments created by the acetylpyridine isomers. These spectroscopic properties are crucial for potential applications in areas such as photocatalysis and solar energy conversion. m-hikari.com

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has become a central tool in quantum chemistry for studying the electronic structure of molecules. Methods such as Becke's 3-parameter Lee-Yang-Parr (B3LYP) functional, often combined with basis sets like 6-311G, are frequently used to investigate pyridine (B92270) derivatives. scielo.brresearchgate.net These calculations provide a fundamental understanding of the molecule's geometry, electronic distribution, and vibrational modes.

The first step in most computational analyses is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For 4-Acetyl-2-methylpyridine, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. Theoretical calculations for related acetylpyridine derivatives have been performed to optimize molecular structures in the ground state. scielo.br The optimization process confirms the planar structure of the pyridine ring and determines the preferred orientation of the acetyl and methyl substituents.

Table 1: Representative Optimized Geometrical Parameters for an Acetylpyridine Core Structure Note: This table presents typical data obtained from DFT calculations on related pyridine structures and serves as an illustration of the parameters determined through geometry optimization.

| Parameter | Typical Calculated Value |

|---|---|

| C=O Bond Length | ~1.23 Å |

| C-C (Ring-Acetyl) Bond Length | ~1.50 Å |

| C-N (Ring) Bond Angle | ~124° |

| O=C-C (Acetyl) Bond Angle | ~122° |

The electronic properties of a molecule are crucial for understanding its reactivity. DFT calculations are used to determine the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. irjweb.com A smaller gap suggests that the molecule is more easily excitable and more reactive. irjweb.com For pyridine derivatives, the HOMO is typically localized over the pyridine ring, while the LUMO may be centered on the acetyl group, indicating that charge transfer can occur within the molecule upon electronic transition. researchgate.net

Mulliken population analysis is a method used to calculate the partial atomic charges on each atom in a molecule. This analysis reveals the distribution of electron density and helps identify electrophilic and nucleophilic sites. irjweb.com In this compound, the oxygen atom of the carbonyl group and the nitrogen atom of the pyridine ring are expected to carry negative charges, making them potential sites for electrophilic attack. Conversely, the carbonyl carbon and certain hydrogen atoms are likely to have positive charges.

Table 2: Illustrative Electronic Properties and Mulliken Charges from DFT Calculations Note: The values are representative examples for pyridine derivatives to illustrate the output of electronic structure analysis.

| Property | Illustrative Value |

|---|---|

| HOMO Energy | -6.3 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap (ΔE) | 4.5 eV |

| Mulliken Charge on N atom | -0.45 e |

| Mulliken Charge on O atom | -0.50 e |

Theoretical vibrational analysis using DFT allows for the prediction of infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, researchers can assign specific molecular vibrations to the peaks observed in experimental spectra. For this compound, key vibrational modes include the C=O stretching of the acetyl group, C-N stretching and bending modes within the pyridine ring, and C-H stretching from the methyl groups. Comparing the calculated frequencies with experimental data helps to confirm the molecular structure and provides a complete vibrational assignment.

The properties of a molecule can be significantly influenced by its environment, particularly by the solvent. Computational models can simulate the effect of a solvent on spectroscopic properties. While specific studies on this compound are not detailed in the provided context, the general approach involves using models like the Polarizable Continuum Model (PCM) within DFT calculations. These models can predict shifts in UV-Vis absorption spectra (solvatochromism) and changes in vibrational frequencies by accounting for the dielectric properties of the solvent.

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. While specific MD simulation studies focused solely on this compound are not prevalent in the provided search context, this technique is employed in broader studies, such as QSAR, to understand how molecules like pyridine derivatives interact with biological targets. chemrevlett.com MD simulations can provide insights into intermolecular forces, such as hydrogen bonding and van der Waals interactions, which govern how the molecule binds to a receptor or interacts with other molecules in a solution.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. chemrevlett.com Studies have utilized QSAR to investigate pyridine and bipyridine derivatives for potential therapeutic applications, such as in cancer treatment. chemrevlett.com

In a typical QSAR study, a set of related compounds is analyzed. For each compound, a series of molecular descriptors are calculated. These descriptors quantify various aspects of the molecule's structure, including electronic, steric, and hydrophobic properties. A mathematical model is then developed to correlate these descriptors with the observed biological activity, such as the IC50 value. frontiersin.org The validity of the model is assessed using statistical parameters like the correlation coefficient (R²). chemrevlett.com For pyridine derivatives, relevant descriptors might include fractional polar surface area and descriptors related to the nucleophilicity of nitrogen atoms. frontiersin.org Such models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. chemrevlett.com

Reactivity and Derivatization Chemistry of 4 Acetyl 2 Methylpyridine

Chemical Reactions and Functional Group Transformations

The reactivity of 4-Acetyl-2-methylpyridine allows for numerous functional group transformations, making it a versatile intermediate in organic synthesis. pipzine-chem.com The primary sites of reaction are the carbonyl carbon of the acetyl group and the alpha-protons of the acetyl's methyl group.

Reactions at the Carbonyl Group:

Nucleophilic Addition: The carbonyl group readily undergoes nucleophilic addition. For instance, it can be reduced by suitable reducing agents to form the corresponding secondary alcohol, 1-(2-methylpyridin-4-yl)ethanol. With nucleophiles such as alcohols, it can generate acetals or hemiacetals under acidic or basic catalysis. pipzine-chem.com

Condensation Reactions: A key reaction is the Claisen-Schmidt condensation with aromatic aldehydes. In reactions analogous to those of 4-acetylpyridine (B144475), this base-catalyzed reaction yields chalcones, which are α,β-unsaturated ketones. researchgate.net These chalcones serve as crucial intermediates for synthesizing various heterocyclic compounds. researchgate.net

Formation of Imines and Related Derivatives: The acetyl group reacts with primary amines to form Schiff bases (imines). Its reaction with hydroxylamine (B1172632) produces oximes, and with hydrazine (B178648) or its derivatives, it forms hydrazones. researchgate.netnih.gov These reactions are fundamental for creating more complex derivatives.

Reactions involving the Acetyl's Methyl Group: The protons on the methyl group of the acetyl moiety are acidic and can be removed by a strong base to form an enolate. This nucleophilic enolate can then react with various electrophiles. This reactivity is similar to that observed in its isomer, 2-acetylpyridine (B122185), where deprotonation with sodium hydride (NaH) facilitates substitution reactions with alkyl or aryl halides. scielo.br

The following table summarizes key transformations:

| Reaction Type | Reagent(s) | Functional Group Transformation | Resulting Compound Class |

| Reduction | Reducing Agent (e.g., NaBH4) | Ketone to Secondary Alcohol | Alcohol |

| Claisen-Schmidt Condensation | Aromatic Aldehyde, Base (e.g., KOH) | Ketone to α,β-Unsaturated Ketone | Chalcone |

| Oxime Formation | Hydroxylamine (NH2OH) | Ketone to Oxime | Oxime |

| Hydrazone Formation | Hydrazine (N2H4) or Substituted Hydrazines | Ketone to Hydrazone | Hydrazone |

| Acetal Formation | Alcohol, Acid/Base Catalyst | Ketone to Acetal | Acetal |

| Alkylation (via enolate) | Strong Base (e.g., NaH), Alkyl Halide | C-H bond to C-C bond | Substituted Ketone |

Derivatization for Enhanced Analytical Detection and Separation

Derivatization is a chemical modification process used to convert a compound into a product with properties that are better suited for a specific analytical technique. mdpi.com For this compound, derivatization primarily targets the acetyl group to enhance its detectability and improve its chromatographic behavior. mdpi.com

The main goals of derivatizing this compound are:

Increasing Volatility: For analysis by Gas Chromatography (GC), converting the relatively polar ketone into a less polar, more volatile derivative (e.g., an oxime) can improve peak shape and reduce retention time.

Enhancing Detector Response: The introduction of a specific chemical tag can significantly improve detection sensitivity. This is particularly useful for analyses using High-Performance Liquid Chromatography (HPLC).

UV-Vis Detection: Reaction with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) produces brightly colored 2,4-dinitrophenylhydrazone derivatives, which can be easily quantified using a UV-Vis detector at a specific wavelength.

Fluorescence Detection: For trace-level analysis, derivatization with a fluorescent tag (a fluorophore) is highly effective. Reagents such as dansyl hydrazine can react with the ketone to form a highly fluorescent hydrazone, allowing for sensitive detection with a fluorescence detector.

These derivatization strategies not only enhance detection but can also improve the separation efficiency from other components in a complex matrix by altering the molecule's polarity and interaction with the chromatographic stationary phase.

Formation of Novel Derivatives for Specific Applications

The functional groups of this compound provide a platform for synthesizing a wide array of novel derivatives with potential applications in medicinal chemistry and materials science. pipzine-chem.com The initial products from its basic reactions are often used as intermediates to build more complex molecular architectures.

Synthesis of Fused Heterocyclic Systems: The chalcones derived from this compound are valuable precursors for synthesizing various heterocyclic compounds. For example, reaction of these chalcones with reagents like urea, thiourea, or guanidine (B92328) can lead to the formation of pyrimidine (B1678525) derivatives, which are a common scaffold in pharmacologically active molecules. researchgate.net

Formation of 1,3,4-Oxadiazoles: The hydrazone derivatives of this compound can undergo cyclization reactions. For instance, treatment with acetic anhydride (B1165640) can lead to the formation of 3-acetyl-1,3,4-oxadiazoline structures. nih.gov The 1,3,4-oxadiazole (B1194373) ring is a known pharmacophore present in various bioactive compounds.

Elaboration into Complex Pyridine (B92270) Systems: The core structure can be used to synthesize more elaborate molecules. For instance, related acetylpyridine compounds serve as key intermediates in the synthesis of complex fused ring systems like thienopyridines and pyridothienopyrimidines, which have been investigated for their biological activities. researchgate.net

Synthesis of Acetohydrazide Derivatives: The acetyl group can be transformed into an acetohydrazide moiety. This is typically achieved by first alkylating with an ester like ethyl bromoacetate, followed by reaction with hydrazine hydrate. nih.gov The resulting acetohydrazide is a versatile intermediate that can be further reacted to form pyrazoles, Schiff bases, and various N-amide derivatives. nih.gov

The following table outlines the synthesis of novel derivatives from this compound intermediates:

| Intermediate Derivative | Reagent(s) | Resulting Novel Derivative | Potential Application Area |

| Chalcone | Urea / Thiourea | Pyrimidine / Thiopyrimidine | Medicinal Chemistry |

| Hydrazone | Acetic Anhydride | 1,3,4-Oxadiazoline | Medicinal Chemistry |

| Acetylpyridine Core | Multi-step synthesis | Fused heterocycles (e.g., Thienopyridines) | Biological Activity Screening |

| Alkylated Ester | Hydrazine Hydrate | Acetohydrazide | Synthetic Intermediate |

| Acetohydrazide | Aldehydes / Ketones | Schiff Bases | Ligand Synthesis, Medicinal Chemistry |

Advanced Applications in Chemical Sciences

Role in Catalysis and Ligand Design

The nitrogen atom in the pyridine (B92270) ring of 4-Acetyl-2-methylpyridine possesses a lone pair of electrons, making it an effective coordination site for metal ions. This characteristic allows it to serve as a fundamental component in the design of sophisticated ligands for various catalytic processes. Derivatives of this compound are instrumental in fields such as asymmetric synthesis and polymerization reactions, where the ligand structure can significantly influence the catalytic activity and selectivity of the metal center.

Asymmetric Synthesis

In the realm of asymmetric synthesis, the development of chiral ligands is paramount for controlling the stereochemical outcome of a reaction. While specific research on ligands derived directly from this compound is an emerging area, the broader class of pyridine-containing compounds is well-established in the design of chiral catalysts. mdpi.com These ligands coordinate with transition metals to create chiral environments that can induce high levels of enantioselectivity in a variety of chemical transformations. The functional groups on this compound, the acetyl and methyl moieties, offer potential sites for modification to create novel chiral ligands. The development of such "planar-chiral" derivatives of pyridine compounds has been a successful strategy in creating effective enantioselective nucleophilic catalysts. scispace.com

Polymerization Reactions

Pyridine derivatives are also extensively used as ligands in the catalysts for polymerization reactions, particularly in Atom Transfer Radical Polymerization (ATRP). wikipedia.org ATRP is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures and low polydispersity. The ligand plays a crucial role in modulating the activity of the transition metal catalyst, thereby controlling the polymerization process. wikipedia.org Bipyridine-based ligands, which can be synthesized from pyridine precursors, are highly effective in ATRP. nih.gov The electronic properties of the substituents on the pyridine ring can be tuned to optimize the catalyst's performance. The presence of both an electron-withdrawing acetyl group and an electron-donating methyl group in this compound suggests that its derivatives could be tailored to create ligands with specific electronic and steric properties for advanced polymerization catalysis.

Applications in Medicinal Chemistry and Pharmaceutical Development

The pyridine scaffold is a ubiquitous feature in a vast number of biologically active compounds and approved pharmaceutical drugs. colab.ws this compound serves as a valuable intermediate in the synthesis of various molecules with therapeutic potential, including those with anti-inflammatory, antimicrobial, and antibacterial properties.

Intermediate in Pharmaceutical Synthesis

This compound is recognized as a key intermediate in the synthesis of pharmacologically active compounds. researchgate.net Its chemical structure provides a versatile platform for the construction of more complex molecules through various organic reactions. One notable example of a pharmaceutical that can be synthesized from a related precursor is Alpelisib, a PI3K inhibitor used in cancer treatment. frontiersin.org While the direct synthesis from this compound is one of several potential routes, the structural components of the drug highlight the importance of substituted pyridines in the development of modern therapeutics. The reactivity of the acetyl group and the potential for modification of the methyl group and the pyridine ring itself make this compound a valuable starting material for medicinal chemists.

Anti-inflammatory Properties of Pyridine Derivatives

Derivatives of pyridine are known to exhibit a wide range of biological activities, including anti-inflammatory properties. Research into novel non-steroidal anti-inflammatory drugs (NSAIDs) has explored various heterocyclic compounds, with pyridine derivatives showing considerable promise. The mechanism of anti-inflammatory action for many of these compounds involves the inhibition of key inflammatory mediators. While direct studies on the anti-inflammatory properties of this compound itself are limited, the broader family of pyridine-carboxamide derivatives has been investigated for such activities. For instance, N,6-diaryl-4-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxamides have demonstrated significant analgesic and anti-inflammatory effects in preclinical studies. pharmjournal.ru

Antimicrobial and Antibacterial Activities

The search for new antimicrobial and antibacterial agents is a critical area of pharmaceutical research, and pyridine derivatives have consistently emerged as a promising class of compounds. Various synthetic strategies have been employed to generate novel pyridine-containing molecules with potent activity against a range of pathogens.

Recent studies have focused on N-(4-methylpyridin-2-yl)thiophene-2-carboxamide derivatives, which can be synthesized from precursors related to this compound. These compounds have demonstrated significant antibacterial efficacy against extended-spectrum-β-lactamase (ESBL) producing Escherichia coli. mdpi.com Specifically, certain derivatives showed high activity and were identified as potent inhibitors of the β-lactamase enzyme. mdpi.com The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of these compounds have been determined, highlighting their potential as novel antibacterial agents. mdpi.com

Below is a table summarizing the antibacterial activity of selected N-(4-methylpyridin-2-yl)thiophene-2-carboxamide derivatives against ESBL-producing E. coli.

| Compound | Concentration (mg/well) | Zone of Inhibition (mm) |

| 4a | 50 | 13 ± 2 |

| 4c | 50 | 15 ± 2 |

Data sourced from Ahmad, et al. (2023). mdpi.com

The results indicate that compounds 4a and 4c exhibit the highest zone of inhibition, suggesting strong antibacterial activity against this resistant strain of E. coli. mdpi.com These findings underscore the potential of utilizing the this compound scaffold in the development of new and effective antimicrobial therapies.

Anticancer and Antitumor Research

The pyridine nucleus is a key structural motif in a multitude of compounds investigated for their potential as anticancer and antitumor agents. nih.gov While direct studies on this compound are not extensively documented in publicly available research, investigations into structurally related acetylpyridine derivatives reveal the therapeutic promise of this chemical class.

Complexes incorporating acetylpyridine ligands have shown notable cytotoxic activity. For instance, a study on trans-platinum(II) complexes with acetylpyridine ligands evaluated their effect on human endothelial cells (EA.hy 926), which are crucial in tumor angiogenesis. The complex containing 4-acetylpyridine (B144475), trans-[PtCl2(4-acpy)2], demonstrated a significantly lower IC50 value (the concentration required to inhibit the growth of 50% of cells) than the widely used chemotherapy drug, cisplatin. antibiotics-chemotherapy.ru This suggests that acetylpyridine moieties can be valuable components in the design of novel metal-based anticancer agents. antibiotics-chemotherapy.ru

Furthermore, derivatives of the isomeric 2-acetylpyridine (B122185) have also been explored. Thiosemicarbazone derivatives of 2-acetylpyridine have shown antitumor activity against breast and glioma cells, indicating the versatility of the acetylpyridine scaffold in targeting different cancer types. researchgate.net The research into various pyridine derivatives is extensive, with numerous synthetic compounds being tested against a range of cancer cell lines, including liver (HepG-2), pancreatic (PANC-1), and lung (A-549) cancer cells. nih.gov

| Compound/Derivative | Cell Line | Activity/IC50 Value | Reference |

| trans-[PtCl2(4-acpy)2] | EA.hy 926 (Human Endothelial) | 2.1 ± 0.0 µM | antibiotics-chemotherapy.ru |

| Cisplatin (Reference) | EA.hy 926 (Human Endothelial) | 27.7 ± 1.3 µM | antibiotics-chemotherapy.ru |

| 2-acetylpyridine-N(4)-orthochlorophenyl thiosemicarbazone (TSC01) | Breast and Glioma Cells | Demonstrated antitumor activity | researchgate.net |

Antiviral and Antimycobacterial Investigations

The structural framework of acetylpyridine is a recurring feature in compounds designed for antimicrobial and antiviral applications. nih.gov Specifically, derivatives of 2-acetylpyridine have been the subject of significant research for their biological activities.

In antiviral research, 2-acetylpyridine thiosemicarbazone derivatives have been shown to inhibit the replication of Herpes Simplex Virus types 1 and 2. frontiersin.org These compounds demonstrated a greater inhibitory effect on viral replication than on the synthesis of host cell DNA or proteins, suggesting a degree of selectivity for viral processes. frontiersin.org

In the field of antimycobacterial research, which is critical for combating diseases like tuberculosis (TB), acetylpyridine derivatives have shown considerable promise. Various 2-acetylpyridine thiosemicarbazones have been tested against multiple Mycobacterium species. Determinations of their minimal inhibitory concentrations (MIC) revealed potent activity against Mycobacterium tuberculosis, M. kansasii, M. avium, and M. intracellulare. nih.gov Some of these compounds exhibited MIC values of ≤5 µg/mL for most of the tested organisms. nih.gov Manganese complexes derived from 2-acetylpyridine-N(4)-R-thiosemicarbazones have also been reported for their activity against M. tuberculosis. The antimycobacterial efficacy of these compounds highlights the potential of the acetylpyridine scaffold in developing new treatments for tuberculosis and other mycobacterial infections.

| Compound Class | Target Organism | Finding/MIC Value | Reference |

| 2-Acetylpyridine thiosemicarbazones | Herpes Simplex Virus (1 & 2) | Inhibited viral replication | frontiersin.org |

| 2-Acetylpyridine thiosemicarbazones | Mycobacterium tuberculosis | MIC ≤ 5 µg/mL | nih.gov |

| 2-Acetylpyridine thiosemicarbazones | Mycobacterium kansasii | MIC ≤ 5 µg/mL | nih.gov |

| 2-Acetylpyridine thiosemicarbazones | Mycobacterium avium | MIC ≤ 5 µg/mL | nih.gov |

Potential in Agrochemical Development

Pyridine-based compounds are integral to the agrochemical industry, serving as the foundation for many herbicides, insecticides, and fungicides. The isomer of the subject compound, 2-Acetyl-4-methylpyridine (B1362710), is noted for its use in the synthesis and formulation of agricultural chemicals. It is recognized for its potential benefits in applications related to pest control and crop protection, serving as a valuable intermediate in the development of novel agrochemical products. The pyridyl moiety is a known structural feature in compounds exhibiting insecticidal properties.

Application in Non-Linear Optical (NLO) Materials

Organic compounds with specific structural features can exhibit non-linear optical (NLO) properties, which are of great interest for applications in photonics and optoelectronics, such as optical switching and data storage. Research into materials for NLO applications has included pyridine derivatives.

A detailed study of an organic single crystal formed from the closely related compound 4-acetylpyridine and fumaric acid (4APFA) has demonstrated its potential as a superior NLO material. The 4APFA crystal was found to be thermally stable up to 160 °C. Crucially, it exhibited a high third-order NLO susceptibility. The investigation revealed significant values for its third-order susceptibility (χ(3)) and a notable non-linear refractive index (n2), which are key indicators of NLO behavior. These properties make the 4-acetylpyridine-based crystal highly promising for the design and fabrication of optical power-limiting devices.

| NLO Property | Value | Significance | Reference |

| Third-order susceptibility (χ(3)) | 4.526 × 10⁻⁶ esu | Indicates superior NLO behavior | |

| Non-linear refractive index (n2) | 4.24 × 10⁻⁹ cm²/W | Promising for optical power limiting | |

| Thermal Stability | Up to 160 °C | Suitable for device fabrication |

Environmental and Toxicological Considerations in Research Contexts

Environmental Fate and Transport Studies

The environmental behavior of 4-Acetyl-2-methylpyridine is dictated by its physicochemical properties and susceptibility to biological and chemical degradation processes. While specific experimental studies on this compound are limited, predictions based on its structure and data from related pyridine (B92270) derivatives provide insight into its likely environmental journey.

The mobility of this compound in the environment can be inferred from its predicted physicochemical properties. Key parameters such as water solubility, the octanol-water partition coefficient (logP), and the soil organic carbon-water (B12546825) partition coefficient (Koc) are used to estimate its distribution in soil, water, and air.

Based on predictive models, this compound is expected to have high water solubility. foodb.ca The predicted logP value is relatively low, suggesting a preference for aqueous phases over fatty tissues, and thus a low potential for bioaccumulation. foodb.ca

The Soil Organic Carbon-Water Partition Coefficient (Koc) is a key indicator of a chemical's tendency to adsorb to soil and sediment. A low Koc value suggests that the chemical will not bind strongly to soil particles and is therefore more likely to be mobile and potentially leach into groundwater. chemsafetypro.com While an experimental Koc for this compound has not been determined, its high water solubility and low logP suggest a low Koc value and consequently high mobility in soil. foodb.cachemsafetypro.com Furthermore, with a predicted basic pKa of 3.79, this compound is a weak base. foodb.ca In acidic environmental conditions, it may become protonated, forming a cation that could adsorb more strongly to negatively charged soil components like organic carbon and clay.

Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Source | Implication for Environmental Mobility |

|---|---|---|---|

| Water Solubility | 66.7 g/L | ALOGPS foodb.ca | High potential for transport in aqueous systems (surface water, groundwater). |

| logP | 0.44 - 1.02 | ChemAxon, ALOGPS foodb.ca | Low potential for bioaccumulation; favors remaining in water over partitioning into organic matter. |

| pKa (Strongest Basic) | 3.79 | ChemAxon foodb.ca | Weak base; may become protonated in acidic soils, increasing adsorption and reducing mobility. |

Research on Health and Safety Aspects for Laboratory Handling

In a research setting, the safe handling of this compound is guided by information provided in Safety Data Sheets (SDS). The compound is consistently identified as an irritant and may be harmful if ingested or inhaled. sigmaaldrich.comfishersci.comnoaa.gov

Key Health and Safety Recommendations for Laboratory Use:

Engineering Controls : Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low. fishersci.com Eyewash stations and safety showers must be readily accessible. fishersci.com

Personal Protective Equipment (PPE) :

Eye and Face Protection : Chemical safety goggles or glasses that meet OSHA or European standards (e.g., EN166) are required. fishersci.com

Skin Protection : Appropriate protective gloves should be worn to prevent skin contact. fishersci.com A lab coat or other protective clothing is also necessary.

Respiratory Protection : If ventilation is inadequate or if vapors or aerosols are generated, a NIOSH/MSHA-approved respirator should be used. fishersci.com

Handling Procedures : Avoid contact with eyes, skin, and clothing. fishersci.com Ingestion and inhalation must be avoided. fishersci.com After handling, researchers should wash their hands and any exposed skin thoroughly.

Storage : The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, strong acids, and strong reducing agents. fishersci.comnoaa.gov

Spill Response : For small spills, absorbent material can be used to soak up the liquid. The contaminated material should then be sealed in a vapor-tight plastic bag for proper disposal. noaa.gov The spill area should be cleaned with a soap and water solution.

First Aid :

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes. fishersci.com

Skin Contact : Wash off immediately with plenty of water and soap. fishersci.com

Inhalation : Move the person to fresh air. fishersci.com

Ingestion : Clean the mouth with water and drink plenty of water afterward. fishersci.com In all cases of exposure, medical attention should be sought if symptoms persist. fishersci.com

Summary of Laboratory Handling Guidelines

| Aspect | Recommendation |

|---|---|

| Ventilation | Use in a well-ventilated area or chemical fume hood. |

| Eye Protection | Wear chemical safety goggles. |

| Hand Protection | Wear compatible protective gloves. |

| Skin Protection | Wear a lab coat or other protective clothing. |

| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. |

| Incompatibilities | Strong oxidizing agents, strong acids, strong reducing agents. fishersci.comnoaa.gov |

| Spill Cleanup | Absorb with inert material and place in a sealed container for disposal. noaa.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-methylpyridine (B42270) |

| 4-ethylpyridine |

| 2-hydroxy-4-methylpyridine |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Acetyl-2-methylpyridine, and how can reaction conditions be optimized?

- Methodology : The synthesis of pyridine derivatives typically involves nucleophilic substitution or condensation reactions. For example, magnesium-mediated coupling in ethanol followed by purification via silica gel chromatography is a validated approach for structurally related compounds . Adjust acetylating agents (e.g., acetyl chloride) and monitor reaction progress using TLC or HPLC. Optimize temperature (room temperature vs. reflux) to balance yield and purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- ¹H NMR : Key signals include the acetyl group (δ ~2.5 ppm for CH₃ and ~8.0 ppm for pyridine protons). Coupling constants help confirm substitution patterns .

- IR : Detect C=O stretching (~1680–1700 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹).

- Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.

Q. What safety precautions are critical when handling this compound in the lab?

- Methodology :

- Avoid contact with strong acids/bases and oxidizing agents to prevent hazardous reactions .

- Use PPE (gloves, goggles, lab coat) and work in a fume hood.

- Store in airtight containers at ambient temperatures to maintain stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound under nucleophilic conditions?

- Methodology :

- Conduct controlled experiments varying solvents (polar vs. nonpolar), temperatures, and nucleophile concentrations.

- Use kinetic studies (e.g., UV-Vis monitoring) and computational modeling (DFT) to compare activation barriers.

- Cross-validate results with HPLC purity checks and ¹³C NMR to detect side products .

Q. What strategies mitigate decomposition of this compound in acidic environments?

- Methodology :

- Stabilize the compound via buffered solutions (pH 6–8) or inert atmospheres (N₂/Ar) to limit hydrolysis .

- Evaluate degradation pathways using LC-MS and isolate intermediates for structural analysis.

- Modify substituents (e.g., electron-donating groups) to enhance stability .

Q. How does steric hindrance from the acetyl group influence regioselectivity in further functionalization?

- Methodology :

- Compare reactivity with analogous compounds (e.g., 4-Methylpyridine) in electrophilic substitution reactions.

- Use X-ray crystallography or NOESY NMR to analyze spatial arrangements.

- Model steric effects via molecular docking software to predict reaction sites .

Data Contradiction Analysis

Q. Conflicting reports on solubility: How to determine accurate solubility parameters for this compound?

- Methodology :

- Perform systematic solubility tests in DMF, water, and alcohols using gravimetric analysis.

- Compare results with structurally similar compounds (e.g., 2-Amino-4-methylpyridine, which is freely soluble in DMF and alcohols ).

- Account for impurities via DSC purity checks or Karl Fischer titration.

Experimental Design Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.